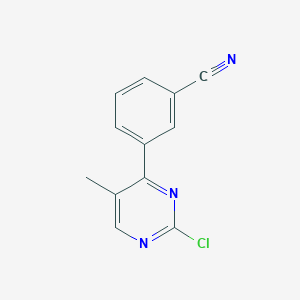![molecular formula C12H17FN2O B1406004 1-[(4-フルオロ-3-メトキシフェニル)メチル]ピペラジン CAS No. 1511759-26-4](/img/structure/B1406004.png)
1-[(4-フルオロ-3-メトキシフェニル)メチル]ピペラジン
概要
説明
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the piperazine class. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 4-fluoro-3-methoxyphenyl group attached to the piperazine ring, making it a fluorinated derivative. The presence of the fluorine atom and the methoxy group can significantly influence the compound’s chemical properties and biological activity.
科学的研究の応用
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Studied for its potential biological activity. Piperazine derivatives are known to exhibit various pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential use in drug development. The compound’s structure can be modified to enhance its therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes. Its reactivity and stability make it a valuable intermediate in industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine can be synthesized through various methods. One common approach involves the reaction of 4-fluoro-3-methoxybenzyl chloride with piperazine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-fluoro-3-methoxybenzyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The 4-fluoro-3-methoxybenzyl chloride is added to a solution of piperazine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of 1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine may involve more efficient and scalable methods. These methods often include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
作用機序
The mechanism of action of 1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets. The methoxy group can also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)piperazine: A piperazine derivative with a chlorine atom instead of a fluorine atom. It exhibits different chemical and biological properties due to the presence of chlorine.
1-(3-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group, which significantly alters its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)piperazine: Lacks the fluorine atom, resulting in different chemical and pharmacological properties.
Uniqueness
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine is unique due to the combination of the fluorine and methoxy groups. The fluorine atom can enhance the compound’s stability and binding affinity, while the methoxy group can improve its solubility and pharmacokinetic properties. This combination makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-16-12-8-10(2-3-11(12)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDWURIQRRPHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405940.png)


